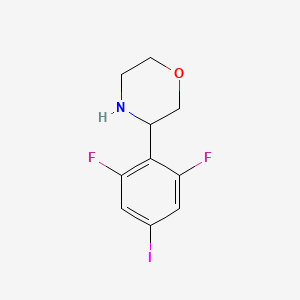
3-(2,6-Difluoro-4-iodophenyl)morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,6-Difluoro-4-iodophenyl)morpholine is a chemical compound with the molecular formula C10H10F2INO and a molecular weight of 325.097 g/mol. This compound is notable for its unique structure, which includes both fluorine and iodine atoms attached to a phenyl ring, as well as a morpholine ring. These structural features contribute to its valuable properties, making it an essential constituent for scientific research in various fields.
准备方法
The synthesis of 3-(2,6-Difluoro-4-iodophenyl)morpholine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance . The general synthetic route includes the following steps:
Preparation of the Boronic Acid Derivative: The starting material, 2,6-difluoro-4-iodophenylboronic acid, is prepared through the reaction of 2,6-difluoro-4-iodophenyl halide with a boron reagent.
Coupling Reaction: The boronic acid derivative is then coupled with morpholine using a palladium catalyst under basic conditions to form this compound.
化学反应分析
3-(2,6-Difluoro-4-iodophenyl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Coupling Reactions: The compound can participate in further coupling reactions, such as Suzuki–Miyaura coupling, to form more complex molecules.
科学研究应用
3-(2,6-Difluoro-4-iodophenyl)morpholine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and processes due to its unique structural features.
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 3-(2,6-Difluoro-4-iodophenyl)morpholine involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms in the compound allows it to form strong interactions with various biological molecules, leading to its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
相似化合物的比较
3-(2,6-Difluoro-4-iodophenyl)morpholine can be compared with other similar compounds, such as:
3-(2,6-Difluorophenyl)morpholine: This compound lacks the iodine atom, which may result in different reactivity and properties.
3-(4-Iodophenyl)morpholine: This compound lacks the fluorine atoms, which may affect its interactions with biological molecules.
3-(2,6-Difluoro-4-chlorophenyl)morpholine: This compound has a chlorine atom instead of an iodine atom, which may lead to different chemical and biological properties.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which contribute to its valuable properties and wide range of applications.
生物活性
3-(2,6-Difluoro-4-iodophenyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a difluoroiodophenyl group. The presence of halogen atoms (fluorine and iodine) on the phenyl ring significantly influences its pharmacological properties, including lipophilicity and binding affinity to biological targets.
Research indicates that compounds with a morpholine structure often exhibit diverse biological activities, primarily through interactions with various molecular targets such as kinases and receptors. The specific mechanism of action for this compound may involve:
- Inhibition of Kinase Activity : Similar morpholine derivatives have been studied for their ability to inhibit key kinases involved in cancer signaling pathways. For instance, studies on related compounds suggest that they can effectively inhibit PI3K and MEK pathways, which are crucial in tumorigenesis .
- Anti-inflammatory Effects : Morpholine derivatives have shown anti-inflammatory properties in various models. The compound's ability to modulate inflammatory processes could be linked to its structural characteristics .
Biological Activity Data
To illustrate the biological activity of this compound, the following table summarizes findings from relevant studies:
Case Study 1: Inhibition of Tumor Cell Proliferation
In vitro studies demonstrated that this compound exhibits significant anti-proliferative effects on various cancer cell lines. Specifically, treatment with this compound resulted in reduced phosphorylation of AKT and ERK1/2, indicating effective inhibition of the MAPK and PI3K pathways .
Case Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory effects of morpholine derivatives. Results indicated that compounds similar to this compound demonstrated pronounced analgesic effects in animal models, suggesting potential therapeutic applications in inflammatory diseases .
属性
IUPAC Name |
3-(2,6-difluoro-4-iodophenyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2INO/c11-7-3-6(13)4-8(12)10(7)9-5-15-2-1-14-9/h3-4,9,14H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGTQHOWINJPKKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=C(C=C(C=C2F)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














